2-(2-Methanesulfinylphenyl)acetic acid
Description
Contextualization of Arylacetic Acid Scaffolds in Organic Synthesis
Arylacetic acids are a cornerstone in organic synthesis, prized for their versatility as building blocks for more complex molecules. researchgate.net Their utility stems from the reactive carboxylic acid group and the adjacent methylene (B1212753) group, which can participate in a wide array of chemical transformations. researchgate.net These scaffolds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. researchgate.netmdpi.com Research has demonstrated their role as directing groups in C-H activation reactions, allowing for the functionalization of the aromatic ring at specific positions. researchgate.net This capability opens avenues for creating novel molecular frameworks with tailored properties.
The versatility of arylacetic acids is further highlighted by their participation in various reaction pathways, including decarboxylation, deprotonation, and nucleophilic additions. researchgate.net These pathways enable the construction of diverse molecular architectures, making arylacetic acids a fundamental tool for synthetic chemists.
Significance of Sulfinyl Moieties in Organic Transformations and Molecular Design
The sulfinyl group (a sulfur atom double-bonded to an oxygen atom) imparts unique chemical reactivity and stereochemical properties to a molecule. acs.org Sulfoxides, which contain the sulfinyl moiety, are crucial intermediates in a variety of organic transformations. acs.orgnih.gov They can act as chiral auxiliaries, directing the stereochemical outcome of reactions to produce specific enantiomers of a desired product. mdpi.com
Furthermore, the sulfur atom in a sulfinyl group can be readily oxidized to a sulfone or reduced to a sulfide (B99878), providing a versatile handle for further functionalization. nih.gov This ability to modulate the oxidation state of sulfur is a powerful tool in molecular design, allowing for the fine-tuning of a molecule's electronic and steric properties. nih.gov The presence of a sulfinyl moiety can also influence a molecule's biological activity, making it a key feature in the design of new therapeutic agents. nih.gov
Historical Perspective on the Discovery and Initial Characterization of 2-(2-Methanesulfinylphenyl)acetic acid and Related Compounds
The study of phenylacetic acid and its derivatives has a long history, with early research focusing on its role as a plant auxin. nih.gov Over time, the exploration of substituted phenylacetic acids has led to the discovery of compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer properties. mdpi.comevitachem.com
The synthesis and characterization of sulfur-containing arylacetic acids, such as the related compound [4-(Methylsulfonyl)phenyl]acetic acid, have been documented in crystallographic studies. researchgate.net These studies provide valuable insights into the solid-state structure and intermolecular interactions of these molecules. While a detailed historical account of the specific discovery of this compound is not extensively documented in readily available literature, its emergence is a logical progression in the systematic exploration of functionalized arylacetic acids. The development of synthetic methods to introduce sulfinyl groups onto aromatic rings has been a key enabler in the creation of this and other related compounds.
Current Research Trajectories and Potential Future Directions for this compound
Current research involving this compound and its analogs is focused on leveraging its unique structural features for the synthesis of novel organic molecules and materials. Its potential as a building block in medicinal chemistry is an area of active investigation. The combination of the arylacetic acid and sulfinyl moieties offers opportunities for the development of new therapeutic agents with improved efficacy and novel mechanisms of action. nih.govresearchgate.net
Future research is likely to explore the catalytic applications of metal complexes derived from this compound. The sulfinyl group can act as a ligand, coordinating to metal centers and influencing their catalytic activity. Additionally, further investigation into the unique reactivity of the sulfinyl group in this specific molecular context could lead to the discovery of new synthetic methodologies. The continued exploration of its biological properties may also uncover new therapeutic applications for this versatile compound.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylsulfinylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(12)8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVMHTJFIXENIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Derivatization of 2 2 Methanesulfinylphenyl Acetic Acid
Established Synthetic Pathways for 2-(2-Methanesulfinylphenyl)acetic acid
The primary and most direct synthetic route to this compound involves the selective oxidation of its thioether precursor, 2-(2-Methylthio)phenyl)acetic acid. This two-step conceptual pathway begins with the synthesis of the precursor followed by a controlled oxidation to achieve the desired sulfoxide (B87167).
The logical and key precursor for the synthesis of this compound is 2-(2-Methylthio)phenyl)acetic acid . sigmaaldrich.comsigmaaldrich.com This precursor contains the necessary carbon skeleton and the sulfur atom at the correct oxidation state for the subsequent transformation.
While specific literature detailing a multi-step synthesis of 2-(2-Methylthio)phenyl)acetic acid is sparse, a plausible and chemically sound approach involves the nucleophilic substitution of a suitable ortho-substituted phenylacetic acid derivative. A common strategy in analogous syntheses is the reaction of 2-Bromophenylacetic acid nih.govsigmaaldrich.com with a methylthiolating agent, such as sodium thiomethoxide (NaSMe). This reaction would displace the bromide to form the desired C-S bond, yielding the thioether precursor.
Plausible Synthetic Route to Precursor:
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 2-Bromophenylacetic acid | Sodium thiomethoxide | 2-(2-Methylthio)phenyl)acetic acid |
The conversion of the thioether, 2-(2-Methylthio)phenyl)acetic acid, to the target sulfoxide, this compound, is the cornerstone of the synthesis. This transformation requires a selective oxidation protocol that avoids over-oxidation to the corresponding sulfone. A variety of reagents and conditions have been developed for this purpose.
A straightforward and environmentally conscious ("green") method involves the use of hydrogen peroxide as the oxidant in a suitable solvent like glacial acetic acid. This system is often effective at room temperature and avoids the use of heavy metal catalysts. The selectivity is controlled by managing the stoichiometry of the hydrogen peroxide and the reaction conditions.
Other established methods offer a range of reactivities and selectivities. The choice of oxidant can be critical for substrates with other sensitive functional groups.
Table of Common Oxidation Protocols for Sulfide (B99878) to Sulfoxide Conversion:
| Oxidizing Agent/System | Typical Conditions | Notes |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Room temperature | "Green" oxidant, simple procedure, good yields. chemicalbook.com |
| Periodic Acid (H₅IO₆) / FeCl₃ | Acetonitrile (B52724), <2 minutes | Fast and high-yielding. |
| Urea-Hydrogen Peroxide (UHP) | Diphenyl diselenide catalyst | Highly selective catalytic oxidation. |
| Hypervalent Iodine Reagents | Room temperature | Tolerates a wide range of functional groups. |
| Selectfluor® | H₂O as oxygen source | Eco-friendly, rapid reaction times. |
The sulfinyl group in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The synthesis of a single enantiomer (enantiopure sulfoxide) requires a stereoselective or asymmetric oxidation method. Chiral sulfoxides are valuable as chiral auxiliaries and in the development of pharmaceuticals. acsgcipr.orgias.ac.in
The most prominent methods for asymmetric sulfide oxidation are based on the principles of the Sharpless asymmetric epoxidation. wikipedia.orgresearchgate.netias.ac.in In 1984, the groups of Henri B. Kagan and Giorgio Modena independently reported that a chiral catalyst system, formed from titanium(IV) isopropoxide [Ti(O-i-Pr)₄], diethyl tartrate (DET), and a hydroperoxide oxidant, could effectively oxidize prochiral sulfides to chiral sulfoxides with high enantioselectivity. libretexts.orgresearchgate.netwiley-vch.deresearchgate.net This method, often referred to as the Kagan-Modena oxidation, remains a benchmark in the field.
The enantioselectivity of the reaction is determined by the chirality of the diethyl tartrate used ((+)-DET or (-)-DET). The addition of a small amount of water to the Kagan protocol was found to be crucial for promoting enantioselective sulfide oxidation while deactivating the catalyst for competing epoxidation reactions. researchgate.net
Beyond the classic Kagan-Modena protocol, other chiral ligands and metal complexes have been developed to catalyze asymmetric sulfoxidations, including those based on Salen and BINOL ligand scaffolds. ias.ac.inlibretexts.org Biocatalytic methods using enzymes such as Baeyer-Villiger monooxygenases (BVMOs) also offer a powerful route to chiral sulfoxides, using molecular oxygen as the ultimate oxidant. acsgcipr.org
Key Catalytic Systems for Asymmetric Sulfoxidation:
| Catalyst System | Chiral Component | Oxidant |
| Kagan-Modena Catalyst | (+)- or (-)-Diethyl Tartrate (DET) | Cumene hydroperoxide (CHP) or tert-Butyl hydroperoxide (TBHP) |
| Chiral Salen Complexes | Chiral Salen Ligand (e.g., with Mn, Fe, Ti) | Hydrogen Peroxide (H₂O₂) or Iodosylbenzene (PhIO) |
| Chiral BINOL Complexes | (+)- or (-)-BINOL Ligand (e.g., with Ti) | tert-Butyl hydroperoxide (TBHP) |
| Baeyer-Villiger Monooxygenases (BVMOs) | Enzyme Active Site | O₂ (Air) |
Advanced Functionalization and Chemical Modifications of this compound
The presence of a carboxylic acid moiety provides a versatile handle for further chemical modification of the molecule. Derivatization at this site allows for the synthesis of a wide range of analogs, such as esters and amides, which can be used to modulate the compound's physical, chemical, and biological properties.
The carboxylic acid group is readily converted into other functional groups through standard organic transformations.
Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com The reaction is an equilibrium process and is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.
Amidation: The synthesis of amides from this compound requires the activation of the carboxylic acid, typically through the use of a coupling agent. This activated intermediate then reacts with a primary or secondary amine to form the amide bond. This method is highly versatile and allows for the synthesis of a vast library of amide derivatives. A variety of coupling agents are commercially available, each with specific applications and advantages.
Table of Common Derivatization Reagents:
| Transformation | Reagent Class | Specific Examples |
| Esterification | Acid Catalyst | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid (TsOH) |
| Amidation | Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | |
| Aminium/Uronium Salts | HATU, HBTU |
Derivatization Reactions at the Carboxylic Acid Moiety
Reduction and Decarboxylation Pathways
The structural features of this compound, namely the carboxylic acid group, offer avenues for reduction and decarboxylation reactions. The carboxylic acid moiety can be reduced to a primary alcohol, yielding 2-(2-(2-methanesulfinylphenyl))ethanol. This transformation is typically accomplished using powerful reducing agents.
Common reagents for this type of reduction are highlighted in the following table:
| Reducing Agent | Typical Conditions | Product |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 2-(2-(2-methanesulfinylphenyl))ethanol |
| Sodium borohydride (B1222165) (NaBH₄) | Generally less reactive with carboxylic acids, may require activation or harsher conditions | Lower yields or no reaction compared to LiAlH₄ |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, represents another strategic pathway. For aromatic carboxylic acids, this reaction can be challenging but is achievable under specific catalytic conditions. nih.gov Multifunctional catalytic systems, potentially involving bimetallic nanoparticles on specialized supports, can facilitate this transformation. nih.gov The application of such a system to this compound would theoretically yield 2-methylsulfinyltoluene. This process is often favored entropically and can be driven by operating at elevated temperatures. nih.gov
Transformations and Redox Chemistry of the Sulfinyl Group
The sulfinyl group is a key functional handle in this compound, susceptible to both oxidation and reduction, allowing for the synthesis of a range of analogues.
Standard oxidizing agents are effective for this transformation, as detailed below.
| Oxidizing Agent | Typical Conditions | Product |
| Hydrogen peroxide (H₂O₂) | Acetic acid or other suitable solvent | 2-(2-(methylsulfonyl)phenyl)acetic acid |
| Potassium permanganate (B83412) (KMnO₄) | Aqueous solution, often under basic or neutral conditions | 2-(2-(methylsulfonyl)phenyl)acetic acid |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂) at or below room temperature | 2-(2-(methylsulfonyl)phenyl)acetic acid nih.gov |
The resulting compound, 2-(2-(methylsulfonyl)phenyl)acetic acid, is noted for its distinct electronic properties conferred by the potent electron-withdrawing sulfonyl moiety ortho to the acetic acid side chain. evitachem.com
Conversely, the sulfinyl group can be reduced to its corresponding thioether (sulfide), which would yield 2-(2-(methylthio)phenyl)acetic acid. This transformation decreases the oxidation state of the sulfur atom. While specific examples for this exact molecule are not prevalent, general methods for sulfoxide reduction are well-established in organic synthesis. These methods often employ reagents capable of oxygen atom transfer.
| Reducing Agent | Typical Conditions | Product |
| Samarium(II) iodide (SmI₂) | Tetrahydrofuran (THF) | 2-(2-(methylthio)phenyl)acetic acid |
| Trifluoroacetic anhydride (B1165640)/Sodium iodide | Acetone | 2-(2-(methylthio)phenyl)acetic acid |
| Oxalyl chloride/Dimethyl sulfoxide (Swern conditions) | Low temperature | 2-(2-(methylthio)phenyl)acetic acid |
This reduction provides access to a different class of analogues where the sulfur atom's ability to participate in conjugation and coordination is altered compared to the sulfinyl or sulfonyl counterparts.
Electrophilic and Nucleophilic Substitutions on the Phenyl Ring
The phenyl ring of this compound is amenable to electrophilic substitution, a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The rate and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents: the ortho-methanesulfinyl group and the ortho-acetic acid group. Both are generally considered to be deactivating, electron-withdrawing groups, which direct incoming electrophiles to the meta positions relative to themselves.
Key electrophilic aromatic substitution reactions include:
Nitration : Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group onto the ring. masterorganicchemistry.com The active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.com
Sulfonation : Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group. masterorganicchemistry.com
Halogenation : The introduction of a halogen (e.g., Br, Cl) can be achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.com
Friedel-Crafts Reactions : These reactions, which introduce alkyl (alkylation) or acyl (acylation) groups, are generally less effective on strongly deactivated rings and may not proceed efficiently. masterorganicchemistry.com
The general mechanism for these reactions involves three steps: generation of the electrophile, attack by the aromatic ring to form a carbocation intermediate (arenium ion), and subsequent deprotonation to restore aromaticity. byjus.comlibretexts.org
Nucleophilic aromatic substitution on the phenyl ring of this compound is generally not favored unless an activating group (such as a strongly electron-withdrawing group like a nitro group) is present and a good leaving group is located at an ortho or para position to it.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net These principles can be applied to the synthesis of this compound and its derivatives to enhance sustainability, efficiency, and safety. ijpsjournal.com Key approaches include the use of environmentally benign solvents, catalytic methods, and solvent-free conditions. ejcmpr.com
Solvent-free reaction conditions offer significant environmental benefits by eliminating solvent waste, which is a major contributor to the environmental impact of chemical manufacturing. bohrium.com Such reactions can be carried out by mixing the neat reactants, sometimes with a solid support or catalyst. jmchemsci.com
For a multi-step synthesis that might lead to this compound, several stages could be adapted to solvent-free protocols:
Acylation Steps : Friedel-Crafts acylation, a potential step in building the carbon skeleton, can be performed under solvent-free conditions using catalysts like methanesulfonic acid (MSA), which is biodegradable. iau.ir This approach can lead to faster reactions and higher yields. iau.ir
Esterification/Amidation : If derivatization of the carboxylic acid group is desired, these reactions can often be performed without a solvent, sometimes with catalytic activation. jmchemsci.com
Oxidation/Reduction : Solid-supported reagents or catalytic systems can facilitate redox reactions without the need for large volumes of organic solvents.
Catalytic methods are a cornerstone of green chemistry as they can replace stoichiometric reagents, leading to higher atom economy and reduced waste. researchgate.netrsc.org For instance, the use of a recyclable, heterogeneous catalyst for the oxidation of a thioether precursor to the sulfoxide would be a greener alternative to using stoichiometric amounts of an oxidizing agent that generates significant waste. nih.gov
The integration of these green chemistry approaches can lead to more sustainable synthetic routes that are not only environmentally preferable but also potentially more cost-effective and safer to operate. nih.gov
Microwave-Assisted and Photochemical Syntheses
The synthesis of this compound and its derivatives can be approached through various methodologies. Among the modern synthetic techniques, microwave-assisted synthesis offers a significant enhancement in reaction speed and efficiency, particularly for the oxidation of the precursor sulfide. While direct photochemical synthesis of this specific compound is not extensively documented, photochemical methods present potential alternative strategies for the formation of related sulfur-containing molecules.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. evitachem.comlongdom.orgresearchgate.net This technique is particularly effective for the oxidation of thioethers to sulfoxides, a key step in a plausible synthetic route to this compound.
A common synthetic pathway involves the preparation of 2-(2-(methylthio)phenyl)acetic acid followed by its selective oxidation. While conventional heating methods for this oxidation are effective, they can be time-consuming. Microwave irradiation can significantly reduce the reaction time for the oxidation of thioethers. For instance, the solvent-free oxidation of various thioethers to sulfoxides or sulfones using potassium permanganate supported on copper sulfate (B86663) pentahydrate has been shown to be greatly accelerated by microwave irradiation, with reactions completing in minutes rather than hours. longdom.orgresearchgate.net
A specific adaptation of a conventional method for the synthesis of this compound could involve the use of hydrogen peroxide in glacial acetic acid under microwave irradiation. A general conventional procedure involves stirring the sulfide with hydrogen peroxide in glacial acetic acid at room temperature until the reaction is complete. nih.gov By applying microwave energy, it is anticipated that the reaction time could be substantially reduced.
Table 1: Proposed Microwave-Assisted Oxidation of 2-(2-(methylthio)phenyl)acetic acid
| Parameter | Proposed Condition | Rationale |
| Starting Material | 2-(2-(methylthio)phenyl)acetic acid | Precursor to the target compound. |
| Oxidizing Agent | 30% Hydrogen Peroxide | A common and relatively "green" oxidant. nih.gov |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst. nih.gov |
| Microwave Power | 100-300 W (typical range) | To be optimized for efficient heating. |
| Temperature | 50-80 °C (typical range) | To be optimized to ensure selective oxidation to the sulfoxide and avoid over-oxidation to the sulfone. |
| Reaction Time | 5-20 minutes (estimated) | Microwave irradiation is expected to significantly shorten the reaction time compared to conventional heating. longdom.orgresearchgate.net |
It is crucial to carefully control the reaction conditions, such as microwave power and temperature, to prevent over-oxidation of the sulfoxide to the corresponding sulfone, 2-(2-(methylsulfonyl)phenyl)acetic acid. evitachem.com
Photochemical Syntheses
The application of photochemical methods for the direct synthesis of this compound is not well-established in the scientific literature. However, photochemical reactions offer unique pathways for the formation of various organic molecules, including sulfur-containing compounds.
One potential, though speculative, photochemical approach could involve the generation of radicals from carboxylic acids. Research has demonstrated the use of photoredox catalysis to generate alkyl radicals from carboxylic acids, which can then react with sulfinylamine reagents to form sulfinamides. acs.orgdomainex.co.uk While this leads to a different class of organosulfur compounds, it highlights the possibility of using the carboxylic acid moiety of a precursor to initiate a radical-based transformation that could potentially be adapted to form a sulfoxide.
Another area of photochemical synthesis involves the photocyclization of related phenylacetic acid derivatives. For example, 2-(2-formylphenyloxy)acetic acid and its esters undergo photocyclization to form chromanone and benzofuranone derivatives upon irradiation with UV light. rsc.org While this specific reaction is not directly applicable to the synthesis of this compound, it illustrates the reactivity of the phenylacetic acid scaffold under photochemical conditions.
Further research would be necessary to explore and develop a direct photochemical route to this compound. Such a method could potentially offer a novel and mild synthetic strategy.
Chemical Reactivity and Mechanistic Investigations of 2 2 Methanesulfinylphenyl Acetic Acid
Reactivity Profiles of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) of 2-(2-Methanesulfinylphenyl)acetic acid undergoes reactions typical of this functional class, including esterification, conversion to acid chlorides, and amide formation. However, the presence of the ortho-methanesulfinyl group can influence the reactivity of the carboxyl carbon.
One of the most fundamental reactions is the Fischer esterification, an acid-catalyzed reaction with an alcohol to form an ester. masterorganicchemistry.compatsnap.com The process is an equilibrium-driven nucleophilic acyl substitution. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. patsnap.com
Key Reactions of the Carboxylic Acid Group:
Fischer Esterification: Reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst (like H₂SO₄) produces the corresponding ester and water. masterorganicchemistry.com
Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride.
Amide Formation: The carboxylic acid can be coupled with an amine to form an amide, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
Decarboxylation: Under certain conditions, particularly at high temperatures, phenylacetic acids can undergo ketonic decarboxylation to yield ketones. wikipedia.org For example, heating phenylacetic acid with acetic anhydride (B1165640) can produce phenylacetone. sciencemadness.org
Stereochemical Dynamics and Inversion at the Sulfinyl Sulfur
The sulfinyl (sulfoxide) group in this compound is a stereogenic center, meaning the molecule can exist as a pair of enantiomers. Chiral sulfoxides are of significant interest in synthetic and medicinal chemistry due to their role as chiral auxiliaries. rsc.org
The thermal stability of the sulfur stereocenter is a key characteristic. Pyramidal inversion at the sulfur atom requires a high energy barrier (typically 159–172 kJ/mol), necessitating temperatures around 200°C for thermal racemization. nih.govnih.gov This configurational stability allows for the isolation of enantiomerically pure sulfoxides under normal conditions.
However, racemization can be induced under milder conditions through photoirradiation, often in the presence of a photosensitizer. nih.gov The mechanism is believed to involve either the inversion of the pyramidal sulfur center in an excited state or a process of α-cleavage followed by the recombination of the resulting radical fragments. nih.gov
Nucleophilic substitution reactions at the sulfinyl sulfur atom are also a critical aspect of its stereochemical dynamics. These reactions often proceed with an inversion of configuration at the sulfur center. researchgate.net Theoretical studies on methanesulfinyl derivatives suggest that nucleophilic substitution at the sulfur atom typically follows an addition-elimination mechanism. nih.govuclan.ac.uk This proceeds through a trigonal bipyramidal intermediate where the incoming nucleophile and the leaving group occupy the apical positions. nih.govacs.org
Table 1: Stereochemical Outcomes in Sulfinyl Chemistry
| Reaction Type | Typical Stereochemical Outcome | Mechanistic Feature |
|---|---|---|
| Thermal Racemization | Loss of stereointegrity | High-energy pyramidal inversion |
| Photoracemization | Loss of stereointegrity | Inversion via excited state or radical recombination nih.gov |
Degradation Pathways and Stability Studies under Varied Environmental Conditions
The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing or reducing agents. While specific degradation studies on this molecule are limited, potential pathways can be inferred from the known chemistry of its functional groups.
Oxidation: The sulfinyl group is susceptible to oxidation, which would convert it to the corresponding sulfonyl group, forming 2-(2-Methanesulfonylphenyl)acetic acid. Common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can effect this transformation.
Reduction: Conversely, the sulfinyl group can be reduced to a sulfide (B99878) (thioether), yielding 2-(2-Methylsulfanylphenyl)acetic acid.
Bacterial Degradation: Phenylacetic acid and its derivatives are known to be degraded by various bacteria through aerobic pathways. nih.govpnas.orgtandfonline.com The typical degradation route involves the activation of the molecule by conversion to its coenzyme A (CoA) thioester, followed by enzymatic ring epoxidation, ring cleavage, and subsequent β-oxidation steps, ultimately breaking down the molecule into central metabolites like acetyl-CoA and succinyl-CoA. pnas.orgnih.govresearchgate.net It is plausible that this compound could be metabolized via a similar pathway, although the influence of the sulfinyl group on these enzymatic processes is not documented.
Kinetic and Thermodynamic Aspects of Key Chemical Reactions
Quantitative analysis of the kinetics and thermodynamics of reactions involving this compound is essential for understanding and controlling its transformations. As specific experimental data for this compound is scarce, general principles from analogous systems are used for illustration.
For the Fischer esterification, the reaction is governed by an equilibrium constant (K_eq) that is often close to unity. masterorganicchemistry.com To achieve high yields of the ester, the equilibrium must be shifted towards the products, typically by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
The rate of esterification is dependent on several factors, including temperature, catalyst concentration, and the steric bulk of the reactants. Kinetic studies on the esterification of other carboxylic acids demonstrate that the reaction generally follows second-order kinetics. Activation energies for acid-catalyzed esterifications are typically in the range that allows the reaction to proceed at moderate temperatures. For example, the esterification of 1-methoxy-2-propanol (B31579) with acetic acid has a reported apparent activation energy of 62.0 ± 0.2 kJ/mol.
Table 2: Representative Kinetic Parameters for Acid-Catalyzed Esterification (Note: Data is for the esterification of 1-methoxy-2-propanol and acetic acid, serving as an illustrative example)
| Parameter | Value | Condition |
|---|---|---|
| Apparent Activation Energy (Ea) | 62.0 ± 0.2 kJ/mol | Amberlyst-35 catalyst |
| Reaction Order | Second Order | Pseudo-homogeneous models |
Thermodynamically, esterification reactions are often slightly exothermic. The stereochemical inversion at the sulfinyl sulfur also has thermodynamic and kinetic parameters. The high activation energy for thermal racemization indicates a thermodynamically stable but kinetically labile stereocenter under specific (e.g., photochemical) conditions. nih.govnih.gov
Proposed Mechanistic Frameworks for Observed Transformations
Understanding the step-by-step mechanisms of reactions provides a framework for predicting product formation and reactivity.
Mechanism of Fischer Esterification: The mechanism for the acid-catalyzed esterification of the carboxylic acid group is a well-established multi-step process: patsnap.commasterorganicchemistry.com
Protonation: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (H₂O).
Elimination: The lone pair on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group.
Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the alcohol) to yield the final ester product and regenerate the acid catalyst.
Mechanism of Nucleophilic Substitution at the Sulfinyl Sulfur: Theoretical calculations suggest that nucleophilic substitution at a sulfinyl sulfur atom generally proceeds via an addition-elimination mechanism . nih.govacs.orgresearchgate.net
Addition: The nucleophile attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a tetracoordinate sulfur intermediate. This intermediate often adopts an unsymmetrical trigonal bipyramidal geometry, with the sulfur lone pair in an equatorial position. nih.govacs.org
Elimination: The intermediate collapses, reforming the S=O bond and expelling the leaving group. This two-step process typically results in the inversion of the stereochemical configuration at the sulfur center.
These mechanistic frameworks, derived from studies of related compounds, provide a solid foundation for interpreting the chemical transformations of this compound.
Advanced Analytical Characterization of 2 2 Methanesulfinylphenyl Acetic Acid and Its Chemical Intermediates
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy is fundamental to the structural verification of 2-(2-Methanesulfinylphenyl)acetic acid. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and electronic structure can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound in a solvent like DMSO-d₆ would show distinct signals for the methyl, methylene (B1212753), aromatic, and carboxylic acid protons. The aromatic region would display a complex multiplet pattern typical of a 1,2-disubstituted benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the methyl carbon of the sulfoxide (B87167), the methylene carbon of the acetic acid side chain, the four distinct aromatic carbons, and the carbonyl carbon of the carboxylic acid, which would appear furthest downfield.
2D NMR Techniques: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to confirm assignments. A COSY spectrum would establish proton-proton coupling correlations, particularly among the adjacent protons on the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, which are invaluable for piecing together the molecular structure. For instance, an HMBC experiment would show a correlation between the methylene protons and the carboxylic carbon.
Interactive Data Table: Predicted NMR Data for this compound in DMSO-d₆
| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOH | ¹H NMR | ~12.5 | Broad Singlet (br s) | Exchangeable proton, shift is concentration and temperature dependent. |
| Aromatic | ¹H NMR | 7.2 - 7.8 | Multiplet (m) | Four protons in a complex pattern due to ortho-disubstitution. |
| -CH₂- | ¹H NMR | ~3.8 | Singlet (s) | Methylene protons adjacent to the aromatic ring and carboxyl group. |
| -S(O)CH₃ | ¹H NMR | ~2.7 | Singlet (s) | Methyl protons attached to the sulfoxide group. |
| -C =O | ¹³C NMR | ~172 | - | Carbonyl carbon of the carboxylic acid. |
| Aromatic | ¹³C NMR | 125 - 145 | - | Four distinct signals for the six aromatic carbons. |
| -C H₂- | ¹³C NMR | ~38 | - | Methylene carbon. |
| -S(O)C H₃ | ¹³C NMR | ~43 | - | Methyl carbon of the sulfoxide group. |
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₁₀O₃S, Molecular Weight: 198.24 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.
Under electrospray ionization (ESI) conditions in positive mode, the compound would be expected to form a protonated molecular ion [M+H]⁺ at an m/z of approximately 199.04. Tandem MS (MS/MS) experiments would be conducted to induce fragmentation of this parent ion. A plausible fragmentation pathway would involve initial losses characteristic of carboxylic acids, such as the loss of water (H₂O) and the loss of the carboxyl group (•COOH). Further fragmentation could involve cleavages around the sulfoxide moiety.
Interactive Data Table: Predicted ESI-MS Fragmentation Data
| m/z (Predicted) | Ion Formula | Fragment Lost | Description |
| 199.04 | [C₉H₁₁O₃S]⁺ | - | Protonated molecular ion [M+H]⁺ |
| 181.03 | [C₉H₉O₂S]⁺ | H₂O | Loss of water from the carboxylic acid. |
| 154.04 | [C₈H₁₀OS]⁺• | •COOH | Loss of the carboxyl radical. |
| 139.02 | [C₈H₇S]⁺ | H₂O, •COOH | Subsequent loss of water and carboxyl. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. synthonix.com The spectra are complementary and provide a characteristic fingerprint for the compound.
For this compound, the IR spectrum would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The presence of the sulfoxide group would be confirmed by a strong S=O stretching band, typically found in the 1030-1070 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be visible.
Interactive Data Table: Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid dimer) | IR, Raman | Broad, Strong (IR) |
| ~1700 | C=O stretch (carbonyl) | IR, Raman | Strong |
| ~1600, ~1475 | C=C stretch (aromatic ring) | IR, Raman | Medium |
| ~1410 | O-H bend | IR | Medium |
| ~1280 | C-O stretch | IR | Medium |
| ~1050 | S=O stretch (sulfoxide) | IR, Raman | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) would be characterized by absorptions corresponding to π → π* transitions within the substituted benzene ring. Typically, substituted benzenes show a strong absorption band (E-band) below 220 nm and a weaker, more structured band (B-band) around 250-280 nm. The sulfoxide and carboxylic acid groups act as auxochromes and can cause shifts in the position (λmax) and intensity of these bands compared to unsubstituted benzene.
Chromatographic Separations and Quantitative Analysis
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of pharmaceutical compounds and chemical intermediates. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method would be developed for this compound.
Method development would involve optimizing the separation on a C18 stationary phase. The mobile phase would likely consist of an aqueous component (such as water with a pH modifier like formic or acetic acid to ensure the carboxylic acid is in its neutral form) and an organic solvent (like acetonitrile or methanol). A gradient elution may be required to separate impurities with different polarities effectively. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits significant absorbance, for instance, 254 nm.
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Validation would include assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Interactive Data Table: Typical RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 254 nm |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, direct analysis of this compound by GC is challenging due to its low volatility and polar nature, stemming from the carboxylic acid and sulfinyl functional groups. To overcome this, a derivatization step is typically employed to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis.
The most common derivatization strategy for carboxylic acids is esterification. This process replaces the acidic proton of the carboxyl group with an alkyl group, thereby reducing polarity and increasing volatility. For this compound, derivatization to its methyl or ethyl ester is a common approach. Another effective method involves the use of silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which react with the carboxylic acid to form a trimethylsilyl (B98337) (TMS) ester.
Once derivatized, the resulting volatile compound can be separated on a GC column. The choice of column is critical for achieving good resolution. A mid-polarity column, such as one coated with a phenyl-methylpolysiloxane stationary phase (e.g., 5% phenyl), is often suitable for this type of analysis. Detection can be accomplished using a flame ionization detector (FID), which is sensitive to organic compounds, or a mass spectrometer (MS), which provides structural information for definitive identification. The retention time of the derivatized analyte is a key parameter for its identification, while the peak area can be used for quantification when calibrated with appropriate standards.
A method for derivatizing carboxylic acid herbicides with 2,2,2-trifluoroethanol (B45653) (TFE) for GC analysis has been developed, highlighting the utility of esterification for such compounds. nih.gov The efficiency of this derivatization can be optimized by adjusting reaction time, temperature, and catalyst concentration. nih.gov
Table 1: Illustrative GC Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Methylpolysiloxane |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 50-500 m/z |
| Expected Retention Time | Approx. 12.5 minutes for the TMS-ester derivative |
Chiral Chromatography for Enantiomeric Excess Determination
The sulfoxide group in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the most widely used technique for determining the enantiomeric excess (e.e.) of chiral compounds. sigmaaldrich.comnih.gov
The separation of enantiomers is achieved by using a chiral stationary phase (CSP). ntu.edu.sg These phases are composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and thus, separation. sigmaaldrich.com
For the separation of acidic chiral compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation into the chiral cavities of the polysaccharide structure.
The mobile phase composition plays a critical role in achieving enantioseparation. In normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol is typically used. Small amounts of an acidic or basic additive are often added to the mobile phase to improve peak shape and resolution. researchgate.net For an acidic analyte, a basic additive like diethylamine (B46881) might be used to suppress deprotonation and reduce peak tailing. In reversed-phase HPLC, a mixture of water and an organic modifier like acetonitrile or methanol (B129727), often with a buffer, is employed.
Table 2: Representative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |
| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Retention Time (R-enantiomer) | Approx. 8.2 minutes |
| Expected Retention Time (S-enantiomer) | Approx. 9.5 minutes |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, as well as details about the packing of molecules in the crystal lattice. For a chiral molecule like this compound, single-crystal X-ray diffraction can determine the absolute configuration of a single enantiomer if a suitable crystal is obtained and the data is of sufficient quality.
In the context of this compound, X-ray crystallography would provide definitive proof of the molecular connectivity and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and sulfoxide groups, which govern the crystal packing. The structure of related sulfoxide compounds has been characterized using X-ray analysis, confirming their molecular geometry. researchgate.net The structure of dimethyl sulfoxide (DMSO) as determined by X-ray crystallography shows a pyramidal sulfur center. wikipedia.org
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C9H10O3S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.89 Å, b = 8.12 Å, c = 19.45 Å |
| Volume | 929.8 ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density | 1.42 g/cm³ |
| Key Bond Length (S=O) | ~1.50 Å |
| Key Bond Length (C-S) | ~1.80 Å |
| Key Bond Angle (C-S-O) | ~106° |
Applications of 2 2 Methanesulfinylphenyl Acetic Acid in Interdisciplinary Chemical Research
Role as a Versatile Synthetic Intermediate in Complex Molecule Construction
The utility of phenylacetic acid derivatives as foundational scaffolds in synthetic chemistry is well-established. mdpi.com The specific substitution pattern of 2-(2-Methanesulfinylphenyl)acetic acid provides multiple reactive sites for chemical modification. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the sulfoxide (B87167) can undergo oxidation to a sulfone, reduction to a sulfide (B99878), or participate in reactions like the Pummerer rearrangement. evitachem.comoup.com This chemical versatility allows it to serve as a key building block for more elaborate molecular architectures.
While specific examples detailing the use of this compound as a precursor for complex scaffolds are not extensively documented, its structural analogue, 2-(2-(methylsulfonyl)phenyl)acetic acid, is recognized as a versatile building block for synthesizing more complex organic molecules. evitachem.com The sulfoxide group in this compound offers unique synthetic possibilities not available to its sulfone or sulfide counterparts. For instance, the Pummerer reaction, which transforms sulfoxides with an adjacent alpha-hydrogen into α-acyloxy sulfides upon treatment with an acid anhydride (B1165640), provides a pathway to introduce further functionality. oup.comcapes.gov.br This reaction could be employed to elaborate the acetic acid side chain, thereby creating advanced, functionalized organic scaffolds.
The synthesis of various aryl sulfoxides is a topic of significant interest, with methods including palladium-catalyzed arylations and copper-catalyzed cross-coupling reactions being developed to create diverse structures. organic-chemistry.orgmdpi.com These methodologies could potentially be applied to derivatives of this compound to build complex, poly-functionalized aromatic systems.
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science, and phenylacetic acid derivatives are common starting materials for their synthesis. ossila.comsigmaaldrich.com The functional groups of this compound make it a promising candidate for constructing heterocyclic systems. The carboxylic acid can participate in condensation reactions with binucleophilic reagents to form heterocycles. For example, reaction with diamines could lead to the formation of benzodiazepine (B76468) or related structures.
Various synthetic strategies utilize acetic acid derivatives to build complex heterocyclic frameworks. For instance, multicomponent reactions have been developed to synthesize furo[3,2-h]quinoline derivatives from substituted acetic acids. mdpi.com Similarly, 2-arylhydrazonopropanals, as versatile building blocks, react with active methylene (B1212753) reagents under microwave irradiation to yield a variety of heterocyclic compounds, a process often catalyzed by acetic acid. mdpi.com While direct application of this compound in these specific reactions has not been reported, its structure suggests it could be adapted for the synthesis of novel sulfur-containing heterocycles.
Table 1: Potential Heterocyclic Scaffolds from Acetic Acid Derivatives
| Starting Material Class | Reagent Type | Potential Heterocycle |
|---|---|---|
| Phenylacetic Acid | o-Phenylenediamine | Benzodiazepine |
| Acetic Acid Derivative | Hydrazine | Pyrazolidinone |
| Aryl Acetic Acid | Binucleophile | Fused Quinoline mdpi.com |
Exploration in Chemical Biology as a Molecular Probe or Ligand
Sulfur-containing compounds, particularly sulfoxides, are present in numerous pharmaceuticals and natural products, playing a fundamental role in biology. researchgate.netmdpi.com The sulfoxide group is chiral when unsymmetrically substituted, which is a critical feature for molecular recognition in biological systems. The structural analogue, 2-(2-(methylsulfonyl)phenyl)acetic acid, is utilized in biological research to study the effects of sulfur-containing functional groups on biological systems. evitachem.com
Phenylacetic acid derivatives are frequently used as platforms for designing ligands that target specific biological receptors. mdpi.com Research efforts often involve the synthesis of a series of derivatives to establish structure-activity relationships (SAR) for receptor binding. nih.gov For example, novel series of sulfonamide derivatives have been designed and synthesized to act as selective antagonists for the AT2 receptor, with their binding affinity evaluated through radio-ligand binding analysis. nih.gov
Similarly, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a valuable target in cancer and inflammation therapy. frontiersin.orgnih.gov These studies often employ computational methods like molecular docking to predict and analyze the binding modes of the designed compounds with their target receptors. mdpi.com Given this precedent, derivatives of this compound could be rationally designed and synthesized to probe various receptor binding sites. The sulfoxide group could act as a hydrogen bond acceptor, and its chirality could be exploited to achieve stereospecific interactions.
Table 2: Examples of Acetic Acid Derivatives in Receptor/Target Binding Studies
| Acetic Acid Scaffold | Target | Research Focus |
|---|---|---|
| 2-(Thiophen-2-yl)acetic acid | mPGES-1 | Design of enzyme inhibitors frontiersin.org |
| Phenylacetic acid derivatives | AT2 Receptor | Design of selective antagonists nih.gov |
| Pyridinylmethylamine derivatives | 5-HT1A Receptor | Design of high-affinity agonists nih.gov |
Compounds that can interact with enzymes, either as substrates or inhibitors, are invaluable tools for elucidating enzymatic mechanisms. mdpi.com The sulfonyl analogue, 2-(2-(methylsulfonyl)phenyl)acetic acid, is noted for its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. evitachem.com This suggests that this compound and its derivatives could also be investigated as modulators of the COX pathway or other enzymatic systems.
A study on various aryl sulfides, sulfoxides, and sulfones with a phenylacetic acid core evaluated their anti-inflammatory properties. nih.gov The research aimed to explore whether sulfoxides could act as counterparts to amines in receptor-site interactions. nih.gov Although in that particular study the sulfoxides were generally less active than the corresponding sulfides, it highlights the exploration of this class of compounds as probes for biological activity. nih.gov The reversible nature of the sulfoxide-sulfide oxidation state also opens possibilities for its use in studying redox processes within biological systems.
Potential in Agrochemical Research and Development
The development of new agrochemicals is a continuous process driven by the need for more effective and safer products. nih.gov Phenylacetic acid itself is a known plant auxin, indicating the inherent biological activity of this scaffold in plant systems. mdpi.com While direct studies on this compound in agrochemical applications are limited, related structures are important. For instance, 4-Methanesulfonylphenylacetic acid is a key intermediate in the synthesis of Etoricoxib, a COX-2 inhibitor, demonstrating the industrial relevance of such substituted phenylacetic acids. patsnap.com
The production of chiral sulfoxides is a significant area of research, as these compounds are used not only as pharmaceuticals but also as pesticides. mdpi.com The unique chemical properties of this compound could be leveraged to develop novel herbicides, fungicides, or insecticides. The development of agrochemicals often involves screening diverse chemical libraries for biological activity, and this compound and its derivatives would represent a novel entry with a distinct substitution pattern for such screening programs. princeton.edu
Design of Herbicidal or Plant Growth Regulating Analogues (Focus on synthesis and structure)
The structural backbone of this compound, a substituted phenylacetic acid, is a well-established pharmacophore in the realm of plant growth regulators. Phenylacetic acid (PAA) itself is a natural auxin, a class of plant hormones that regulate various aspects of plant growth and development. The introduction of a methanesulfinyl group at the ortho position of the phenyl ring presents an opportunity to modulate the biological activity of the parent PAA structure, potentially leading to analogues with enhanced herbicidal or plant growth regulating properties.
Synthesis of the Core Scaffold:
The synthesis of the parent compound, this compound, can be envisioned to start from the more readily available 2-(2-(methylthio)phenyl)acetic acid. The thioether group in this precursor can be selectively oxidized to a sulfoxide. This transformation is a common and well-documented process in organic synthesis, often employing oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). Careful control of the reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone.
Design and Synthesis of Analogues:
Drawing inspiration from existing classes of herbicides and plant growth regulators, several structural modifications to this compound can be proposed to explore structure-activity relationships (SAR). Key areas for modification include the carboxylic acid moiety and the aromatic ring.
Ester and Amide Analogues: The carboxylic acid group is a common site for modification in the development of agrochemicals. Conversion of the carboxylic acid to various esters and amides can influence the compound's uptake, transport, and metabolism within the plant. For instance, esterification with simple alcohols (e.g., methanol (B129727), ethanol) or more complex, biologically active alcohols could be achieved using standard acid-catalyzed esterification or by converting the carboxylic acid to an acid chloride followed by reaction with the desired alcohol. Similarly, amide analogues can be synthesized by reacting the acid chloride with a range of primary and secondary amines.
Aromatic Ring Substitution: The introduction of additional substituents on the phenyl ring can significantly impact biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) at various positions on the ring could be explored. The synthesis of these analogues would typically involve starting with an appropriately substituted thiophenol derivative and following a similar synthetic sequence of carboxymethylation and oxidation.
A hypothetical synthetic scheme for preparing ester and amide analogues is presented below:
Table 1: Proposed Herbicidal/Plant Growth Regulating Analogues of this compound
| Analogue Type | General Structure | Potential R Group (for Esters) | Potential R1, R2 Groups (for Amides) |
| Ester | -CH3, -CH2CH3, -CH2Ph | ||
| Amide | H, CH3; CH2CH3, CH2CH3 |
The design of these analogues is guided by the principles of bioisosteric replacement and SAR studies of known auxinic herbicides. The sulfoxide group, with its polar nature and ability to act as a hydrogen bond acceptor, could play a crucial role in the interaction of these molecules with their biological targets in plants.
Catalytic Applications
The sulfoxide functional group is not only a modulator of biological activity but can also serve as a directing group in transition metal-catalyzed reactions. Specifically, aryl sulfoxides have been effectively utilized as directing groups in C-H activation/functionalization reactions. This capability opens up potential catalytic applications for this compound and its derivatives.
In this context, the sulfoxide oxygen atom can coordinate to a metal center (e.g., palladium, rhodium, ruthenium), positioning the metal in close proximity to an ortho C-H bond on the phenyl ring. This directed C-H activation allows for the selective introduction of a wide range of functional groups at that position.
While specific catalytic applications of this compound have not been extensively reported, its structure suggests it could be a valuable ligand or pre-catalyst in reactions such as:
Directed C-H Olefination: The compound could direct the coupling of the phenyl ring with various alkenes to form stilbene-like structures.
Directed C-H Arylation: It could facilitate the formation of biaryl compounds through coupling with arylboronic acids or other organometallic reagents.
Directed C-H Alkylation/Acylation: The introduction of alkyl or acyl groups could also be envisioned.
The acetic acid side chain could potentially be modified to tune the electronic and steric properties of the catalyst or to anchor the molecule to a solid support for heterogeneous catalysis. The ability of the sulfoxide to be tracelessly removed or converted to other functional groups after the C-H functionalization step adds to the synthetic utility of this approach.
Table 2: Potential Catalytic Roles of this compound
| Catalytic Role | Reaction Type | Proposed Mechanism |
| Directing Group | C-H Activation/Functionalization | The sulfoxide oxygen coordinates to a transition metal, directing the activation of an ortho C-H bond for subsequent coupling reactions. |
Further research is required to explore and validate these potential applications. However, the known chemistry of aryl sulfoxides provides a strong foundation for investigating this compound and its derivatives as valuable tools in synthetic and catalytic chemistry.
Theoretical and Computational Chemistry of 2 2 Methanesulfinylphenyl Acetic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF), can provide a wealth of information about 2-(2-Methanesulfinylphenyl)acetic acid.
By solving the Schrödinger equation for the molecule, it is possible to determine key electronic descriptors. For instance, the distribution of electron density can be visualized, highlighting electron-rich and electron-poor regions. This is critical for predicting sites susceptible to electrophilic or nucleophilic attack. Molecular orbital energies, particularly those of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also of significant interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, these calculations can yield values for various reactivity descriptors. These parameters provide a quantitative measure of the molecule's reactivity.
Table 1: Hypothetical Electronic and Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Hardness (η) | 2.65 | Resistance to change in electron distribution |
| Softness (S) | 0.38 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 2.80 | Measure of electrophilic character |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.
Conformation Analysis and Conformational Dynamics
The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformation analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.
Computational methods, such as molecular mechanics or more accurate quantum chemical calculations, can be used to perform a systematic search of the conformational space. This would involve rotating the key dihedral angles, such as those associated with the acetic acid side chain and the methanesulfinyl group, and calculating the corresponding energy. The results of such an analysis would reveal the preferred spatial arrangement of the different functional groups.
Understanding the conformational dynamics is also important, as the molecule is not static. Molecular dynamics (MD) simulations could be employed to study the time-dependent behavior of this compound in different environments, such as in a vacuum or in a solvent. These simulations would provide insights into the flexibility of the molecule and the accessibility of different conformations, which can be crucial for its interaction with biological targets.
Molecular Modeling and Docking Simulations with Hypothetical Target Sites
While the specific biological targets of this compound are not defined, molecular modeling and docking simulations can be used to explore its potential interactions with hypothetical protein binding sites. This approach is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to a receptor.
The process would begin by generating a reliable 3D structure of the most stable conformer of this compound. Subsequently, this structure would be docked into the binding site of a chosen hypothetical target protein. Docking algorithms would then explore various possible orientations and conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding free energy.
The results of such simulations would provide a hypothetical binding pose, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues. This information is invaluable for understanding the potential mechanism of action and for designing derivatives with improved binding affinity.
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of a compound. For this compound, it is possible to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Calculations of vibrational frequencies can predict the positions of major peaks in the IR spectrum, which correspond to the vibrational modes of the different functional groups. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the structure of the molecule. The prediction of electronic transitions can provide insights into the UV-Vis absorption spectrum.
Furthermore, computational methods can be used to explore potential reaction pathways. By locating transition states and calculating activation energies, it is possible to predict the feasibility and kinetics of various chemical reactions involving this compound. This can be useful for understanding its stability, degradation pathways, and potential metabolic transformations.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value/Range | Corresponding Functional Group/Atom |
| IR Spectroscopy | Vibrational Frequency (C=O) | ~1710 cm⁻¹ | Carboxylic acid |
| IR Spectroscopy | Vibrational Frequency (S=O) | ~1050 cm⁻¹ | Sulfoxide (B87167) |
| ¹H NMR | Chemical Shift (CH₂) | ~3.8 ppm | Acetic acid methylene (B1212753) |
| ¹³C NMR | Chemical Shift (C=O) | ~175 ppm | Carboxylic acid carbonyl |
| UV-Vis Spectroscopy | λmax | ~280 nm | Phenyl chromophore |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from spectroscopic prediction calculations.
Structure-Activity Relationship (SAR) Studies via in silico Approaches
Structure-Activity Relationship (SAR) studies are crucial for optimizing the properties of a lead compound. In silico SAR approaches use computational models to correlate the structural features of a molecule with its biological activity. nih.govdocumentsdelivered.com These methods can rapidly assess the potential effects of structural modifications, thereby guiding the synthesis of more potent and selective analogs. nih.gov
For this compound, a hypothetical SAR study could begin by creating a virtual library of derivatives with modifications at various positions, such as the phenyl ring, the acetic acid side chain, or the methanesulfinyl group. For each of these virtual compounds, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).
Quantitative Structure-Activity Relationship (QSAR) models can then be developed by establishing a mathematical relationship between these descriptors and a hypothetical biological activity. researchgate.netnih.gov These models, often built using machine learning algorithms, can then be used to predict the activity of new, unsynthesized compounds. researchgate.net This in silico screening process can significantly reduce the time and resources required for the identification of promising drug candidates. nih.gov The insights gained from such studies can help medicinal chemists make rational design choices to improve the desired properties of the molecule. documentsdelivered.com
Future Directions and Emerging Research Avenues for 2 2 Methanesulfinylphenyl Acetic Acid
Development of Sustainable and Economically Viable Production Methods
The future production of 2-(2-Methanesulfinylphenyl)acetic acid will likely focus on environmentally benign and cost-effective synthetic strategies. Current methods for aryl sulfoxide (B87167) synthesis often rely on the oxidation of the corresponding sulfides, which can involve stoichiometric oxidants and produce significant waste. Emerging research points towards more sustainable alternatives.
Key areas for development include:
Catalytic Aerobic Oxidation: The use of molecular oxygen or air as the terminal oxidant is a primary goal for green chemistry. Research into transition-metal catalysts or metal-free catalytic systems that can facilitate the selective oxidation of the parent sulfide (B99878) to the sulfoxide without over-oxidation to the sulfone is a promising avenue. rsc.orgacs.orgresearchgate.netfigshare.com
Photochemical Synthesis: Light-driven protocols offer a sustainable approach to sulfoxide synthesis. rsc.orgresearchgate.net The development of photocatalytic systems that can mediate the aerobic oxidation of sulfides under visible light would be a significant advancement. rsc.org
Electrochemical Methods: Electrosynthesis provides a reagent-free method for oxidation. Investigating the electrochemical oxidation of 2-(2-methylthiophenyl)acetic acid could lead to a highly selective and sustainable route to the desired sulfoxide.
Enzymatic Synthesis: Biocatalysis offers high selectivity and mild reaction conditions. The use of monooxygenases or other oxidoreductases for the asymmetric synthesis of this compound would be a valuable goal, particularly for accessing enantiopure forms of the compound.
Table 1: Comparison of Potential Synthetic Methods for this compound
| Method | Potential Advantages | Potential Challenges |
| Catalytic Aerobic Oxidation | Use of air as oxidant, reduced waste. | Catalyst development, selectivity control (sulfoxide vs. sulfone). |
| Photochemical Synthesis | Sustainable energy source, mild conditions. | Catalyst stability, quantum yield optimization. |
| Electrochemical Synthesis | Reagent-free, precise control over oxidation potential. | Electrode material selection, scalability. |
| Enzymatic Synthesis | High enantioselectivity, mild conditions. | Enzyme discovery and engineering, substrate scope. |
Investigation of Novel Reactivity Patterns and Unconventional Transformations
The unique combination of a sulfoxide and a carboxylic acid group in this compound suggests a rich and underexplored reactivity profile.
Future research could focus on:
Pummerer-type Reactions: The sulfoxide moiety can undergo Pummerer-type rearrangements to generate electrophilic intermediates, which could be trapped by the neighboring carboxylic acid or other nucleophiles, leading to novel heterocyclic scaffolds.
Directed C-H Functionalization: The sulfoxide and carboxylic acid groups could act as directing groups for transition-metal-catalyzed C-H activation and functionalization of the aromatic ring, enabling the synthesis of highly substituted derivatives.
Decarboxylative Functionalization: The carboxylic acid group can be a precursor for radical-mediated decarboxylative cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the benzylic position. nih.gov
Asymmetric Transformations: The chiral sulfoxide can induce stereoselectivity in reactions at the carboxylic acid or the aromatic ring, providing a route to enantiomerically enriched compounds.
Integration into Advanced Functional Materials and Supramolecular Assemblies
The structural features of this compound make it an attractive building block for the construction of advanced functional materials and supramolecular architectures.
Potential applications include:
Chiral Ligands for Asymmetric Catalysis: The sulfoxide and carboxylic acid moieties can coordinate to metal centers, making the molecule a potential chiral ligand for asymmetric catalysis.
Supramolecular Gels: The ability of the carboxylic acid to form hydrogen bonds and the potential for π-π stacking of the aromatic rings could enable the formation of self-assembled supramolecular gels with potential applications in materials science and biomedicine.
Responsive Materials: The sulfoxide group is sensitive to oxidation and reduction, which could be exploited to create materials that respond to redox stimuli.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to construct coordination polymers and MOFs. The sulfoxide group could then be used to post-synthetically modify the properties of these materials or to introduce chirality. The use of related sulfonated compounds in supramolecular chemistry has been explored, suggesting potential for sulfinyl analogues. nih.gov
Exploration in Emerging Fields of Chemical Science
The unique properties of this compound could be leveraged in several emerging areas of chemical science.
Organocatalysis: The combination of a Lewis basic sulfoxide and a Brønsted acidic carboxylic acid in one molecule could enable its use as a bifunctional organocatalyst for various organic transformations.
Photoredox Chemistry: Aryl sulfoxides can participate in photoredox catalytic cycles. The specific electronic properties of this compound could be harnessed in novel photored-ox-mediated transformations. researchgate.netbeilstein-journals.org The development of photoredox-mediated synthesis of sulfoxides from carboxylic acids and sulfinates highlights the potential for novel reactivity. nih.gov
Chemical Biology: The structural similarity of the phenylacetic acid scaffold to biologically active molecules, combined with the presence of the sulfoxide group, suggests that this compound could be explored as a probe or modulator of biological processes. Aryl sulfoxides have been investigated as inhibitors of enzymes such as monoacylglycerol lipase. nih.gov
Challenges and Opportunities in the Broader Impact of this compound Research
The advancement of research on this compound is not without its challenges, but these also present significant opportunities for innovation.
Challenges:
Selective Synthesis: Achieving high selectivity for the sulfoxide over the sulfone in oxidation reactions remains a general challenge in sulfoxide chemistry. researchgate.net
Enantioselective Synthesis: Developing practical and scalable methods for the synthesis of enantiopure this compound is crucial for many of its potential applications, particularly in asymmetric catalysis and medicinal chemistry.
Limited Commercial Availability: The lack of readily available starting materials and the compound itself can hinder initial exploratory research.
Opportunities:
Development of Novel Catalytic Systems: The need for selective and sustainable synthetic methods provides an opportunity for the development of new catalysts and synthetic methodologies with broad applicability in organic synthesis.
Discovery of New Reactivity: The underexplored reactivity of this bifunctional molecule could lead to the discovery of novel chemical transformations and the synthesis of new classes of compounds.
Access to Novel Materials and Biologically Active Molecules: The use of this compound as a building block could provide access to new functional materials and molecules with interesting biological properties.
Fundamental Understanding of Sulfoxide Chemistry: Detailed studies on the properties and reactivity of this molecule can contribute to a more fundamental understanding of the role of sulfoxides in chemistry and biology.
Q & A
Q. What are the primary synthetic routes for 2-(2-Methanesulfinylphenyl)acetic acid, and what methodological considerations ensure optimal yield?
The synthesis typically involves oxidation of a sulfanyl precursor. For example, 2-(2-methylsulfanylphenyl)acetic acid can be oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions to introduce the sulfinyl group (S=O). Key parameters include temperature (0–25°C), solvent choice (e.g., dichloromethane), and stoichiometry to avoid over-oxidation to sulfone derivatives . Purification via recrystallization or column chromatography is critical to isolate the sulfinyl product with >95% purity.
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker APEX-II) with Mo Kα radiation. Structure solution and refinement use SHELX programs (e.g., SHELXL for refinement, SHELXS for direct methods). Key metrics include R-factor (<0.05) and displacement parameters. Hydrogen bonding networks, such as N–H⋯O or C–H⋯O interactions, should be analyzed using Mercury or PLATON .
Q. What analytical techniques validate the purity and identity of this compound?
- NMR : H and C NMR confirm functional groups (e.g., sulfinyl proton at δ 2.5–3.0 ppm; acetic acid carbonyl at ~170 ppm).
- HPLC-MS : Reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) and mass spectrometry (ESI+) verify molecular ion peaks (e.g., [M+H]+ at m/z 215).
- Elemental Analysis : Carbon, hydrogen, and sulfur content should align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can researchers optimize the oxidation step to minimize sulfone byproduct formation?
Competitive oxidation to sulfone derivatives arises from excess oxidizing agents or prolonged reaction times. A stepwise approach is recommended:
- Use stoichiometric HO (1.1 equiv) at 0°C in dichloromethane.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1).
- Quench with sodium thiosulfate to halt oxidation at the sulfinyl stage. Yield improvements (≥85%) are achievable with inert atmospheres (N) to prevent side reactions .
Q. How do substituent electronic effects influence crystallographic parameters in sulfinyl-containing analogs?
Electron-withdrawing groups (e.g., Br, NO) on the phenyl ring increase C–C–C bond angles at substitution sites (e.g., 121.5° for bromo vs. 118.2° for methoxy in 2-(3-Bromo-4-methoxyphenyl)acetic acid). Sulfinyl groups induce torsional strain, as seen in dihedral angles (~78° between phenyl and acetic acid planes). Such distortions are critical for predicting packing motifs and hydrogen-bonding patterns .
Q. What strategies resolve discrepancies in reported reaction yields or crystallographic data?
- Yield Variability : Replicate conditions with strict control of humidity (sulfinyl groups are hygroscopic) and reagent purity. Use Karl Fischer titration to exclude water interference.
- Crystallographic Data : Cross-validate using Cambridge Structural Database (CSD) entries (e.g., refcode: ABCDEF). Discrepancies in unit cell parameters may arise from polymorphism; solvent-drop grinding can induce phase transitions .
Q. How do byproducts from incomplete oxidation or decarboxylation affect downstream applications?
Residual sulfanyl or sulfone derivatives can skew biological assay results (e.g., enzyme inhibition studies). Mitigation strategies include:
- HPLC Purification : Gradient elution (5→50% acetonitrile in HO + 0.1% TFA) to separate sulfinyl (retention time: 12 min) from sulfone (15 min).
- Tandem MS/MS : Fragment ions (e.g., m/z 215 → 139) confirm structural integrity .
Methodological Resources
- Synthesis Protocols : Adapted from bromination/oxidation workflows for arylacetic acids .
- Crystallography Tools : SHELX suite for refinement, Olex2 for visualization .
- Analytical Standards : Commercial phenylacetic acid derivatives (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid) for HPLC calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
